MK-0731

Übersicht

Beschreibung

MK-0731 ist ein niedermolekularer Inhibitor des Kinesin-Spindelproteins, eines Motorproteins, das für die Trennung der Spindelpole während der Mitose unerlässlich ist. Diese Verbindung wurde wegen ihres Potenzials als Antikrebsmittel untersucht, da sie in Tumorzellen einen mitotischen Arrest und Apoptose induzieren kann .

Vorbereitungsmethoden

Die Synthese von MK-0731 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und industriellen Produktionsverfahren sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Die Verbindung wird typischerweise durch eine Reihe von organischen Reaktionen hergestellt, die die Bildung einer Phenylpyrrolinstruktur beinhalten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Zu den gebräuchlichen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Zu den gebräuchlichen Reagenzien gehören Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der Hemmung von Motorproteinen.

Biologie: Es wird verwendet, um die Rolle des Kinesin-Spindelproteins bei der Zellteilung zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Kinesin-Spindelprotein hemmt, das für die Trennung der Spindelpole während der Mitose unerlässlich ist. Diese Hemmung führt zu einem mitotischen Arrest, der zu Apoptose in Tumorzellen führt. Die Verbindung ist weder mit Adenosintriphosphat noch mit Mikrotubuli kompetitiv, was auf einen allosterischen Wirkmechanismus hindeutet .

Analyse Chemischer Reaktionen

MK-0731 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying the inhibition of motor proteins.

Biology: It is used to investigate the role of kinesin spindle protein in cell division.

Wirkmechanismus

MK-0731 exerts its effects by inhibiting kinesin spindle protein, which is essential for the separation of spindle poles during mitosis. This inhibition results in mitotic arrest, leading to apoptosis in tumor cells. The compound is not competitive with either adenosine triphosphate or microtubules, suggesting an allosteric mechanism of action .

Vergleich Mit ähnlichen Verbindungen

MK-0731 ist einzigartig in seiner hohen Selektivität für Kinesin-Spindelprotein im Vergleich zu anderen Kinesinen. Zu den ähnlichen Verbindungen gehören:

Paclitaxel: Ein bekanntes Antikrebsmittel, das Mikrotubuli angreift.

Vinca-Alkaloide: Eine Klasse von Antikrebsmitteln, die die Mikrotubuli-Bildung hemmen.

Epothilone: Eine weitere Klasse von Antikrebsmitteln, die Mikrotubuli stabilisieren. Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, Kinesin-Spindelprotein zu hemmen, ohne Mikrotubuli zu beeinflussen, was möglicherweise zu einer Verringerung der Neurotoxizität im Vergleich zu anderen mitotischen Inhibitoren führt.

Biologische Aktivität

MK-0731 is a selective inhibitor of the kinesin spindle protein (KSP), a critical component in mitosis that facilitates the separation of spindle poles. By inhibiting KSP, this compound induces mitotic arrest, which can be leveraged for anti-cancer therapeutic strategies. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical trial results, and implications for cancer treatment.

KSP plays a vital role during cell division by binding to microtubules and utilizing ATP hydrolysis to separate spindle poles. This compound operates through an allosteric mechanism , meaning it does not compete directly with ATP or microtubules but instead binds to a different site on the KSP protein, leading to inhibition of its function. This property is significant as it minimizes potential side effects associated with traditional chemotherapeutics that target rapidly dividing cells indiscriminately.

Key Characteristics of this compound

- Molecular Weight : 460 Da

- IC50 : 2.2 nM for KSP

- Selectivity : Over 20,000-fold for KSP compared to other kinesins

- Administration : Intravenous infusion over 24 hours every 21 days

Phase I Clinical Trial

A pivotal Phase I trial was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors, particularly those resistant to taxane-based therapies.

Study Design

- Participants : 43 patients with advanced solid tumors

- Dosing : Escalated from 6 mg/m² to a maximum tolerated dose (MTD) of 17 mg/m²

- Duration : Infusion every 21 days

- Endpoints : Safety (DLT), pharmacokinetics (AUC, clearance), and tumor response (RECIST criteria)

Results Summary

| Parameter | Value |

|---|---|

| MTD | 17 mg/m²/24 h |

| Dose-Limiting Toxicity (DLT) | Neutropenia |

| AUC (±SD) | 10.5 (±7.3) μM × hour |

| Clearance (±SD) | 153 mL/min (±84) |

| Half-Life (t½) | 5.9 hours |

| Objective Tumor Responses | None observed |

| Prolonged Stable Disease | Observed in 4 patients |

The trial concluded that this compound was well-tolerated at the MTD with manageable side effects primarily involving myelosuppression. Although no objective tumor responses were recorded, four patients exhibited prolonged stable disease, indicating potential efficacy in specific populations resistant to other treatments .

Pharmacokinetics

Pharmacokinetic analysis revealed:

- Area Under Curve (AUC) : Indicates drug exposure over time.

- Clearance Rate : Reflects how quickly the drug is eliminated from the body.

- Half-Life : The time taken for the plasma concentration of a drug to reduce by half.

These parameters suggest that this compound maintains therapeutic levels in circulation long enough to exert its effects while minimizing toxicity.

Case Studies and Efficacy

In addition to clinical trial data, case studies have illustrated the potential of this compound in treating specific cancers:

- Cervical Cancer : A patient demonstrated stable disease for over six months.

- Non-Small Cell Lung Cancer : Another patient maintained stable disease despite prior taxane resistance.

- Ovarian Cancer : Similar outcomes were noted, reinforcing the need for further research into combination therapies involving this compound.

These observations highlight the necessity for continued exploration into this compound's role within multi-drug regimens targeting resistant cancer types.

Eigenschaften

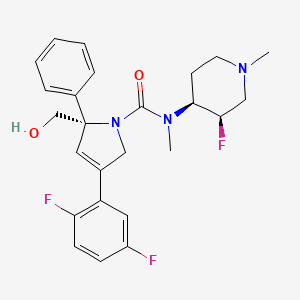

CAS-Nummer |

845256-65-7 |

|---|---|

Molekularformel |

C25H28F3N3O2 |

Molekulargewicht |

459.5 g/mol |

IUPAC-Name |

(5S)-3-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide |

InChI |

InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3/t22-,23+,25-/m1/s1 |

InChI-Schlüssel |

MYBGWENAVMIGMM-GIFXNVAJSA-N |

SMILES |

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |

Isomerische SMILES |

CN1CC[C@@H]([C@@H](C1)F)N(C)C(=O)N2CC(=C[C@@]2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |

Kanonische SMILES |

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

845256-65-7 |

Reinheit |

>98% |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide MK 0731 MK-0731 MK731 cpd |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.